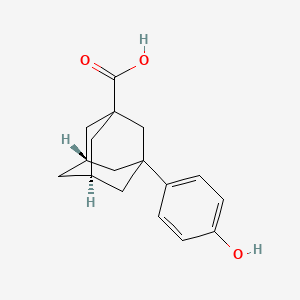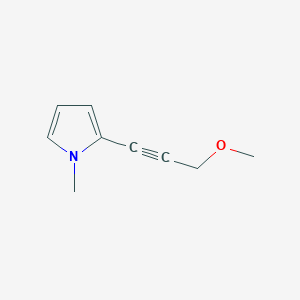
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom This specific compound is characterized by the presence of a methoxypropynyl group at the second position and a methyl group at the first position of the pyrrole ring
Méthodes De Préparation
The synthesis of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- typically involves the reaction of 1-bromo-3-methoxypropane with a pyrrole derivative. The reaction conditions often include the use of sodium hydride (NaH) as a base and an appropriate solvent. The mixture is stirred at elevated temperatures, followed by cooling and further stirring to complete the reaction .
Analyse Des Réactions Chimiques
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the methoxypropynyl group, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-methyl- can be compared with other pyrrole derivatives, such as:
- 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-ethyl-
- 1H-Pyrrole,2-(3-methoxy-1-propynyl)-1-phenyl-
These compounds share similar structural features but differ in the substituents attached to the pyrrole ring.
Propriétés
Formule moléculaire |
C9H11NO |
|---|---|
Poids moléculaire |
149.19 g/mol |
Nom IUPAC |
2-(3-methoxyprop-1-ynyl)-1-methylpyrrole |
InChI |
InChI=1S/C9H11NO/c1-10-7-3-5-9(10)6-4-8-11-2/h3,5,7H,8H2,1-2H3 |
Clé InChI |
VXHLURWLPMFHRE-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C#CCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[(2R,4S,5R)-4-hydroxy-5-[[(3-methoxyphenyl)-(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]benzamide](/img/structure/B13824736.png)

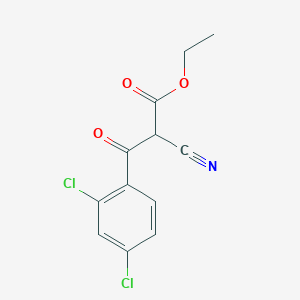
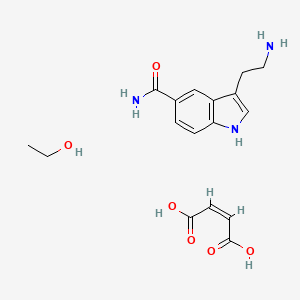
![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)
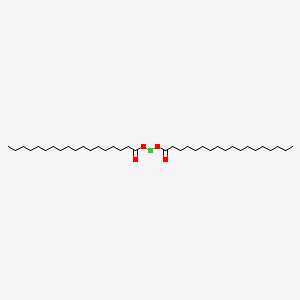
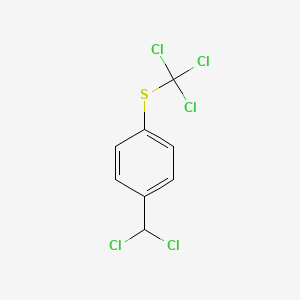

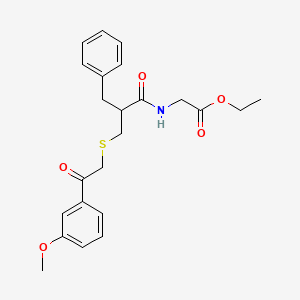
![2-amino-5-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4,6-dimethyl-1H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B13824779.png)
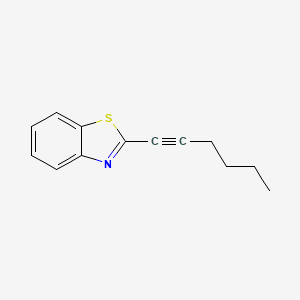
![[2-[2,3-bis(2,3-dihydroxypropoxy)propoxy]-3-[2-(2,3-dihydroxypropoxy)-3-hydroxypropoxy]propyl] (Z)-octadec-9-enoate](/img/structure/B13824792.png)
